molecular formula C10H11BrCl2N2 B13741058 3-Amino-6-bromo-8-methylquinoline dihydrochloride

3-Amino-6-bromo-8-methylquinoline dihydrochloride

Cat. No.: B13741058
M. Wt: 310.01 g/mol
InChI Key: UQGFMFXFHOBWFK-UHFFFAOYSA-N
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Description

3-Amino-6-bromo-8-methylquinoline dihydrochloride is a chemical compound with the molecular formula C10H10BrN2 · 2HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-bromo-8-methylquinoline dihydrochloride typically involves the bromination of 8-methylquinoline followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an appropriate solvent such as acetic acid or dichloromethane. The amination step can be carried out using ammonia or an amine derivative under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-bromo-8-methylquinoline dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, hydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

3-Amino-6-bromo-8-methylquinoline dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-6-bromo-8-methylquinoline dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-8-bromoquinoline dihydrochloride
  • 4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester
  • 8-Bromo-4-chloroquinoline-3-carboxylic acid ethyl ester
  • 8-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester
  • 4-Amino-8-bromo-2-methylquinoline
  • 4-Amino-3-bromo-8-methoxyquinoline
  • 4-Amino-3-bromoquinoline
  • 8-Amino-5-bromoisoquinoline

Uniqueness

3-Amino-6-bromo-8-methylquinoline dihydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C10H11BrCl2N2

Molecular Weight

310.01 g/mol

IUPAC Name

6-bromo-8-methylquinolin-3-amine;dihydrochloride

InChI

InChI=1S/C10H9BrN2.2ClH/c1-6-2-8(11)3-7-4-9(12)5-13-10(6)7;;/h2-5H,12H2,1H3;2*1H

InChI Key

UQGFMFXFHOBWFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CC(=CN=C12)N)Br.Cl.Cl

Origin of Product

United States

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